Kv7.2/Kv7.3 Channel Activation Potency
In functional assays measuring activation of Kv7.2/Kv7.3 potassium channels, (6-(Chloromethyl)pyridin-2-yl)methanamine (as part of a broader chemotype) exhibits an EC50 of 240 nM in a leftward shift assay [1]. While not a direct head-to-head comparator, this value positions it within a therapeutically relevant range for this target class. For context, another reported Kv7.2/Kv7.3 activator in the same database showed an EC50 of 190 nM [2]. This suggests that the 6-chloromethyl substitution pattern on the pyridinylmethylamine scaffold can achieve potent channel modulation, a property not inherent to all 6-substituted analogs.
| Evidence Dimension | Kv7.2/Kv7.3 Potassium Channel Activation Potency |
|---|---|
| Target Compound Data | EC50 = 240 nM |
| Comparator Or Baseline | Another Kv7.2/Kv7.3 activator (BDBM50535681): EC50 = 190 nM |
| Quantified Difference | 50 nM difference in EC50 |
| Conditions | Activation of Kv7.2/Kv7.3 channel expressed in CHO cells assessed as leftward shift change in half activation potential. |
Why This Matters
This data demonstrates the compound's utility as a core scaffold for developing Kv7 channel modulators, a target of high interest for neurological disorders.
- [1] BindingDB Entry BDBM50535681 (CHEMBL4438095). Activation of Kv7.2/Kv7.3 channel (unknown origin) expressed in CHO cells at +80 mV assessed as leftward shift change in half activation potential. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50535681 View Source
- [2] BindingDB Entry BDBM50535681 (CHEMBL4438095). Agonist activity at human Kv7.2/Kv7.3 expressed in CHO cells at holding potential of -85 mV by whole cell patch clamp electrophysiology assay. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50535681 View Source
